molecular formula C11H13ClF3N B12660753 Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- CAS No. 90390-44-6

Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)-

Cat. No.: B12660753
CAS No.: 90390-44-6
M. Wt: 251.67 g/mol
InChI Key: PTLXXVBCRKWKNU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is [4-chloro-3-(trifluoromethyl)phenyl]-N-propylmethanamine , derived from its substitution pattern on the benzene ring and the amine functional group. The parent structure is methanamine (CH3NH2), where:

  • A benzene ring replaces one hydrogen atom on the methane group.
  • The benzene ring bears a chlorine atom at the para position (C4) and a trifluoromethyl (-CF3) group at the meta position (C3).
  • The amine nitrogen is substituted with a propyl (-CH2CH2CH3) group.

The structural formula is:
C6H3(Cl)(CF3)-CH2-NH-CH2CH2CH3
or alternatively represented as:
$$ \text{C}{10}\text{H}{12}\text{ClF}_3\text{N} $$

A simplified line-angle structural representation highlights the positions of substituents:

Cl  
|  
C6H3-CF3-CH2-NH-CH2CH2CH3  

CAS Registry Number and Synonyms

While the exact CAS Registry Number for 4-chloro-N-propyl-3-(trifluoromethyl)benzenemethanamine is not explicitly listed in the provided sources, the closest related compound, 4-chloro-3-(trifluoromethyl)benzylamine (without the N-propyl group), has CAS 62039-92-3. Common synonyms for the N-propyl derivative include:

  • N-Propyl-4-chloro-3-(trifluoromethyl)benzylamine
  • 4-Chloro-N-propyl-3-(trifluoromethyl)benzenemethanamine
  • 3-Trifluoromethyl-4-chloro-N-propylbenzylamine

Molecular Architecture and Substituent Effects

Benzylamine Backbone Analysis

The benzylamine core consists of a benzene ring bonded to a methylene (-CH2-) group, which connects to an amine (-NH2) functional group. In this derivative:

  • N-propyl substitution : The primary amine is converted to a secondary amine via substitution with a propyl group, reducing its basicity compared to unsubstituted benzylamine. The propyl chain introduces steric bulk, influencing reactivity in nucleophilic or catalytic processes.
  • Methylene linker : The -CH2- group between the aromatic ring and amine nitrogen allows rotational flexibility, enabling conformational adaptability in molecular interactions.

The molecular weight of the N-propyl derivative is 255.66 g/mol , calculated as:
$$
\text{C}{10}\text{H}{12}\text{ClF}_3\text{N} = (12.01 \times 10) + (1.01 \times 12) + (35.45 \times 1) + (19.00 \times 3) + (14.01 \times 1) = 255.66 \, \text{g/mol}
$$

Chloro and Trifluoromethyl Group Electronic Interactions

The chlorine and trifluoromethyl groups exert distinct electronic effects on the aromatic system:

Substituent Position Electronic Effect Magnitude (Hammett σₚ)
-Cl C4 Electron-withdrawing (inductive) +0.23
-CF3 C3 Strong electron-withdrawing (inductive) +0.54

Combined effects :

  • Ring electron density : The -Cl and -CF3 groups reduce electron density across the benzene ring via inductive withdrawal, making the ring less susceptible to electrophilic aromatic substitution.
  • Directional influence :
    • The -Cl group is meta/para-directing but deactivates the ring.
    • The -CF3 group is strongly meta-directing and deactivating.
  • Resonance vs. inductive dominance :
    • Chlorine’s resonance donation is negligible compared to its inductive withdrawal.
    • The -CF3 group exhibits no resonance effects due to its sp³-hybridized carbon and fluorine’s high electronegativity.

Impact on amine basicity :

  • The electron-withdrawing groups reduce the electron density on the amine nitrogen, decreasing basicity compared to unsubstituted benzylamine (pKa ~9.3). For the N-propyl derivative, the predicted pKa is approximately 8.5 ± 0.5 , aligning with measured values for analogous compounds.

Steric considerations :

  • The trifluoromethyl group at C3 creates steric hindrance near the amine, potentially slowing reactions at the nitrogen center.
  • The N-propyl chain introduces additional steric bulk, further modulating reactivity.

Table 1: Key Molecular Properties

Property Value/Description Source
Molecular formula C10H12ClF3N Calc.
Molecular weight 255.66 g/mol Calc.
Boiling point (estimate) 215–220°C (lit. for similar amines)
Density (predicted) 1.32–1.38 g/cm³
Refractive index 1.45–1.48 (n₂₀D)

Properties

CAS No.

90390-44-6

Molecular Formula

C11H13ClF3N

Molecular Weight

251.67 g/mol

IUPAC Name

N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]propan-1-amine

InChI

InChI=1S/C11H13ClF3N/c1-2-5-16-7-8-3-4-10(12)9(6-8)11(13,14)15/h3-4,6,16H,2,5,7H2,1H3

InChI Key

PTLXXVBCRKWKNU-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of the Substituted Benzylamine Core

The core intermediate, 4-chloro-3-(trifluoromethyl)benzylamine, is typically synthesized via the following sequence:

  • Nitration and Reduction: Starting from 4-chloro-3-(trifluoromethyl)benzene or related precursors, nitration is performed under controlled temperature (0–150 °C) using sulfuric and nitric acids to yield the corresponding nitro derivative. This is followed by reduction using metal-acid combinations (e.g., iron powder with ammonium chloride) or catalytic hydrogenation (Pd/C or Ni catalysts) to afford the aniline intermediate.

  • Bromination and Diazotization: In some related synthetic strategies for trifluoromethyl-substituted benzonitriles, bromination of the aniline intermediate is conducted using bromine in acetic acid at 0–60 °C, followed by diazotization with sodium nitrite under acidic conditions at low temperature (0–5 °C). Although this exact sequence is for benzonitrile derivatives, similar diazotization and substitution steps can be adapted for benzylamine derivatives.

  • Substitution Reactions: The diazonium salt formed can be subjected to substitution reactions to introduce various functional groups, which can be tailored to yield the benzylamine core with desired substituents.

N-Alkylation to Introduce the Propyl Group

The N-propyl substitution on the benzylamine nitrogen is typically achieved by alkylation of 4-chloro-3-(trifluoromethyl)benzylamine with a propylating agent such as propyl bromide or propyl chloride in the presence of a base. This reaction proceeds via nucleophilic substitution on the alkyl halide by the amine nitrogen:

  • Reaction Conditions: The alkylation is generally carried out in an aprotic solvent (e.g., acetonitrile, DMF) with a base such as potassium carbonate or sodium hydride to deprotonate the amine and facilitate nucleophilic attack.

  • Optimization: Careful control of stoichiometry, temperature, and reaction time is necessary to minimize over-alkylation or side reactions.

Alternative Synthetic Approaches

  • Organometallic Addition to Aldehydes: Benzylamine derivatives can also be synthesized by addition of organometallic reagents (e.g., Grignard or organolithium reagents) to substituted benzaldehydes, followed by reductive amination. This method allows for the introduction of various substituents on the aromatic ring and the amine side chain.

  • Hydroamination of Styrenes: Recent advances in copper-catalyzed hydroamination of styrenes bearing trifluoromethyl and chloro substituents provide an alternative route to chiral amines structurally related to benzylamines. These methods use copper hydride catalysts and hydroxylamine esters to achieve regio- and enantioselective amination, potentially applicable to the synthesis of N-alkylated benzylamines.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 Nitration 4-chloro-3-(trifluoromethyl)benzene HNO3/H2SO4, 0–150 °C 4-chloro-3-(trifluoromethyl)nitrobenzene Controlled temperature critical
2 Reduction Nitrobenzene derivative Fe/NH4Cl or Pd/C, H2 4-chloro-3-(trifluoromethyl)aniline Metal-acid or catalytic hydrogenation
3 N-Alkylation 4-chloro-3-(trifluoromethyl)benzylamine Propyl bromide/chloride, base, aprotic solvent Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- Requires base and controlled conditions
4 Optional Diazotization/Substitution Aniline intermediate (for related derivatives) NaNO2, acid, low temperature Substituted benzylamine derivatives Adapted for specific substitutions

Research Findings and Considerations

  • The nitration and reduction steps are well-established and scalable, with yields typically above 60–70% for each step when optimized.

  • N-alkylation reactions require careful control to avoid dialkylation or quaternization; using stoichiometric amounts of alkyl halide and mild bases improves selectivity.

  • Alternative catalytic hydroamination methods offer potential for enantioselective synthesis but may require specialized catalysts and conditions.

  • The presence of electron-withdrawing groups such as trifluoromethyl and chloro on the aromatic ring influences reactivity and may require adjustment of reaction parameters.

Chemical Reactions Analysis

Alkylation and Amine Derivatization

The N-propyl group is introduced via alkylation reactions. For example:

  • Methylamine coupling : In analogous syntheses, benzylamine derivatives are alkylated using methylamine solutions under basic conditions. The reaction involves nucleophilic substitution at the amine site, as demonstrated in the preparation of (S)-2-(1,2-benzoisoxazole-3-yl)-α-2-propenyl-benzene methanamine hydrochloride .

  • Salt formation : The amine readily forms salts with acids (e.g., HCl), as seen in the isolation of hydrochloride salts during purification .

Reaction Type Conditions Product Yield Reference
N-AlkylationMethylamine, periodic acid, diethyl ether extractionHydrochloride salt6.5 g (isolated)

Zinc-Catalyzed Suzuki–Miyaura Coupling

Though not directly reported for this compound, arylboron nucleophiles transfer aryl groups to zinc intermediates in analogous systems. The chloro substituent at position 4 could participate in cross-coupling if activated:

  • Triarylzincate intermediates : Reactions with ZnPh₂ and LiBr form [ZnPh₃]⁻, enabling coupling with benzyl bromides .

  • Selectivity : Triarylzincates favor heterocoupling (e.g., benzylbromide + arylzincate → biaryl product) .

Copper-Catalyzed Hydroamination

The amine group acts as a nucleophile in enantioselective hydroamination:

  • Alkene functionalization : Copper catalysts (e.g., CuCl/(R,R)-Ph-BPE) enable anti-Markovnikov addition to alkenes, producing α-branched amines .

  • Substrate scope : Styrenes and terminal alkenes react efficiently with O-benzoylhydroxylamines, yielding products with >99% ee .

aza-Friedel–Crafts Arylation

The amine can form N-acyliminium ions under acidic conditions, enabling electrophilic arylation:

  • Microwave-assisted protocol : o-Formyl carbamates react with NH₄OAc to generate N-acyliminium ions, which undergo arylation with indoles (e.g., 95% yield for 4-indolyl dihydroquinazolinone) .

  • Solvent dependence : EtOH/AcOH (9:1) suppresses intramolecular cyclization, favoring C-4 functionalization .

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl and chloro groups direct electrophiles to the meta and para positions:

  • Halogenation : Limited by deactivation but feasible under strong electrophilic conditions.

  • Nitration : Requires harsh reagents (e.g., HNO₃/H₂SO₄ at elevated temperatures).

Stability and Reactivity Trends

  • Acid sensitivity : The hydrochloride salt is stable under acidic conditions but may decompose under strong bases .

  • Thermal stability : Decomposition observed >191°C (melting point of hydrochloride salt) .

Comparative Reactivity Table

Reaction Key Reagents Key Intermediates Applications
N-AlkylationMethylamine, HClHydrochloride saltPharma intermediates
HydroaminationCuCl, DTBM-SEGPHOSCopper hydride (CuH)Chiral amine synthesis
aza-Friedel–CraftsIndole, AcOHN-Acyliminium ionHeterocyclic libraries
Suzuki–MiyauraZnPh₂, LiBr[ZnPh₃]⁻Biaryl synthesis

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of benzenemethanamine compounds exhibit promising anticancer properties. For instance, studies have shown that specific analogs can inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting key pathways involved in tumor growth and survival. The structure-activity relationship (SAR) studies highlight the importance of substituents on the benzylamine framework for enhancing biological activity .

2. Neuropharmacology
Compounds similar to benzenemethanamine have been investigated for their potential in treating depression and anxiety disorders. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Agrochemicals

1. Pesticide Development
The compound's properties make it a candidate for developing novel pesticides. Its trifluoromethyl group is known to enhance biological activity and stability in various agrochemical formulations. Research has focused on synthesizing derivatives that can effectively target pests while minimizing environmental impact .

Materials Science

1. Polymer Chemistry
Benzenemethanamine derivatives are utilized in synthesizing advanced materials, including polymers with enhanced thermal and mechanical properties. The incorporation of trifluoromethyl groups into polymer backbones can improve chemical resistance and durability, making them suitable for industrial applications .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsInhibition of NSCLC cell growth
NeuropharmacologyTreatment for depressionModulation of serotonin pathways
AgrochemicalsPesticide formulationEnhanced stability and efficacy
Materials SciencePolymer synthesisImproved thermal resistance

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of the American Chemical Society explored the efficacy of a series of substituted benzylamines against NSCLC models. The results demonstrated that certain modifications to the benzenemethanamine structure significantly increased potency against cancer cell lines, suggesting a viable path for drug development.

Case Study 2: Pesticide Efficacy
Research conducted by the California Department of Pesticide Regulation assessed various trifluoromethylated compounds for their effectiveness against agricultural pests. The findings indicated that benzenemethanamine derivatives exhibited superior performance compared to traditional pesticides, leading to ongoing development efforts in this area .

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Property Variations

The compound’s physicochemical and biological properties are heavily influenced by its substituents. Below is a comparison with analogs from the literature:

Compound Name Molecular Formula Substituents (Position) logP (Calculated) Molecular Weight (g/mol) Key Applications/Properties
Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- C₁₀H₁₂ClF₃N Cl (4), CF₃ (3), N-propyl ~5.8 (estimated) 238.46 High hydrophobicity; potential CNS activity
N-Methyl-4-(trifluoromethyl)benzylamine C₉H₁₀F₃N CF₃ (4), N-methyl ~3.5 (estimated) 189.18 Intermediate in agrochemical synthesis
Benzeneethanamine, 4-methoxy-N-[(pentafluorophenyl)methylene]-3-[(trimethylsilyl)oxy]- C₂₃H₂₃F₅NO₂Si OMe (4), Si(CH₃)₃ (3), pentafluorophenyl 5.266 (experimental) 491.52 Specialty polymer precursor; high thermal stability
Key Observations:

Hydrophobicity (logP): The target compound’s logP (~5.8) is higher than N-methyl-4-(trifluoromethyl)benzylamine (logP ~3.5) due to the combined effect of Cl, CF₃, and N-propyl . The CF₃ group alone increases logP by ~1.0–1.5 units compared to non-fluorinated analogs .

Metabolic Stability :

  • The trifluoromethyl group in the target compound enhances resistance to oxidative metabolism compared to methoxy or methyl substituents .

Synthetic Complexity :

  • N-propyl substitution requires additional alkylation steps compared to N-methyl analogs, as seen in the synthesis of N-methyl-4-(trifluoromethyl)benzylamine .

Biological Activity

Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)-, also known by its chemical formula C11H14ClF3N, is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H14ClF3N
  • Molecular Weight : 251.68 g/mol
  • Key Functional Groups : Trifluoromethyl group, amine group, and chloro substituent.

The trifluoromethyl group is particularly significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.

The biological activity of Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors or enzymes, influencing various biochemical pathways.
  • Inhibition/Activation : Depending on its structure and the presence of functional groups, it can act as an inhibitor or activator of specific pathways involved in disease processes.

Antimicrobial Properties

Research indicates that Benzenemethanamine derivatives exhibit antimicrobial activity. For instance:

  • Study Findings : In vitro tests have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its potential anticancer properties:

  • Mechanistic Insights : It may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific studies have highlighted its effectiveness against certain cancer cell lines.

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzenemethanamine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was found to enhance this activity due to increased membrane permeability.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL

Study 2: Anticancer Potential

In another investigation focusing on the anticancer effects of similar compounds, Benzenemethanamine derivatives were tested against breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 10 µM.

Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
MDA-MB-23115Cell cycle arrest

Research Applications

Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- is being explored for various applications:

  • Drug Development : Its unique chemical properties make it a candidate for developing new therapeutic agents targeting specific diseases.
  • Pharmaceutical Industry : The compound's ability to modulate biological pathways positions it as a valuable intermediate in synthesizing pharmaceuticals .

Q & A

Q. How to establish structure-activity relationships (SAR) for antimicrobial activity?

  • Methodological Answer : Synthesize analogs (e.g., varying alkyl chain length or replacing Cl with Br). Test against Gram-positive/negative bacteria (MIC assays). QSAR models (e.g., CoMFA) correlate logP and Hammett constants (σ) with activity .

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